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Abstract
The cohesin complex is a multi-subunit protein machinery essential for sister chromatid

cohesion, DNA repair, and the regulation of gene expression. A key component of this complex

is the Stromal Antigen 2 (SA-2), also known as STAG2. Dysregulation and mutation of STAG2

have been implicated in various cancers, making the intricate network of its protein-protein

interactions a critical area of study for therapeutic development. This technical guide provides

an in-depth overview of the known interaction partners of SA-2 within the cohesin complex,

presenting quantitative data, detailed experimental protocols for identifying and validating these

interactions, and visual representations of the molecular relationships.

Core Interaction Partners of SA-2 in the Cohesin
Complex
SA-2 is an integral component of the canonical cohesin ring, which is formed by four core

subunits. The primary interaction partners of SA-2 within this complex are:

RAD21 (Cleavage and Polyadenylation Specificity Factor Subunit 1): A kleisin subunit that

acts as a scaffold, holding the SMC (Structural Maintenance of Chromosomes) proteins

together. SA-2 directly binds to RAD21.
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SMC1A (Structural Maintenance of Chromosomes 1A): A core ATPase subunit of the cohesin

ring.

SMC3 (Structural Maintenance of Chromosomes 3): Another core ATPase subunit that

heterodimerizes with SMC1A.

Beyond the core complex, SA-2 is also known to interact with other regulatory proteins, most

notably:

CTCF (CCCTC-binding factor): A zinc-finger protein that plays a crucial role in defining

chromatin loop boundaries and is a key factor in cohesin's localization on the genome.

While STAG1 and STAG2 are largely mutually exclusive in cohesin complexes, they share

binding sites on the genome.[1][2] Co-immunoprecipitation experiments have shown that

immunoprecipitation of STAG2 pulls down SMC1A, but not STAG1, confirming they are in

separate complexes.[1]

Quantitative Analysis of Cohesin Interactions
Precise quantitative data on the binding affinities of human SA-2 with its core interaction

partners is not extensively available in the literature. However, studies on its paralog, STAG1,

provide valuable insights into the stoichiometry and affinity within the cohesin complex. It is

important to note that while STAG1 and STAG2 have distinct roles, they share a high degree of

sequence homology, and their interactions within the cohesin core are expected to be broadly

similar.
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Interacting
Proteins

Method
Reported
Affinity (Kd)

Stoichiometry Reference

STAG1 -

Cohesin Trimer

(SMC1/SMC3/R

AD21)

Mass

Photometry
~7 nM 1:1 (Proxy Data)

NIPBL - Cohesin

Trimer

(SMC1/SMC3/R

AD21)

Mass

Photometry
~20 nM 1:1 (Proxy Data)

STAG2 - RAD21
Yeast Two-

Hybrid, Co-IP
Not Quantified Direct Interaction [3]

STAG2 - SMC1A

Co-

Immunoprecipitat

ion

Not Quantified
Complex

Component
[1]

STAG2 - SMC3
Inferred from

complex
Not Quantified

Complex

Component
[4]

Note: The quantitative data for STAG1 and NIPBL interactions with the cohesin trimer are

provided as a proxy to understand the general range of affinities within the complex. Further

dedicated biophysical studies are required to determine the precise binding kinetics of SA-2.

Experimental Protocols for Studying SA-2
Interactions
The identification and validation of protein-protein interactions are fundamental to

understanding the function of the cohesin complex. The following are detailed methodologies

for key experiments used to probe the interaction partners of SA-2.

Co-Immunoprecipitation (Co-IP) of the SA-2 Cohesin
Complex
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Co-immunoprecipitation is a robust method to isolate a protein of interest and its binding

partners from a cell lysate.

Objective: To verify the interaction between SA-2 and other cohesin subunits (e.g., RAD21,

SMC1A) in a cellular context.

Methodology:

Cell Culture and Lysis:

Culture human cell lines (e.g., HeLa, HCT116) to 80-90% confluency.

Wash cells with ice-cold PBS and harvest by scraping.

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1

mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant

containing the protein lysate.

Immunoprecipitation:

Determine the protein concentration of the lysate using a Bradford or BCA assay.

Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour

at 4°C on a rotator.

Incubate the pre-cleared lysate with a primary antibody specific for SA-2 (or a tagged

version of the protein) overnight at 4°C on a rotator. A negative control IgG antibody

should be used in parallel.

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to

capture the antibody-protein complexes.

Washing and Elution:
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Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and

boiling for 5-10 minutes.

Analysis by Western Blot:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against the expected interaction partners

(e.g., RAD21, SMC1A).

Incubate with a corresponding HRP-conjugated secondary antibody and detect using an

enhanced chemiluminescence (ECL) substrate.

Yeast Two-Hybrid (Y2H) Assay for Binary Interaction
Mapping
The Y2H system is a powerful genetic method to identify binary protein-protein interactions in

vivo.

Objective: To determine if SA-2 and a putative partner protein (e.g., RAD21) directly interact.

Methodology:

Vector Construction:

Clone the full-length or specific domains of the SA-2 coding sequence into a "bait" vector

(e.g., pGBKT7), which fuses the protein to the DNA-binding domain (BD) of a transcription

factor (e.g., GAL4).

Clone the coding sequence of the potential interaction partner ("prey") into a

corresponding prey vector (e.g., pGADT7), fusing it to the activation domain (AD) of the

transcription factor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yeast Transformation:

Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey

plasmids using a standard lithium acetate method.

Plate the transformed yeast on selection media lacking leucine and tryptophan (SD/-Leu/-

Trp) to select for cells containing both plasmids.

Interaction Screening:

Colonies that grow on the double dropout media are then replica-plated onto higher

stringency selection media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-

Trp/-His/-Ade).

Growth on these plates indicates a physical interaction between the bait and prey proteins,

which reconstitutes the transcription factor and activates the reporter genes (HIS3 and

ADE2).

Quantitative and Confirmatory Assays:

A β-galactosidase filter lift assay can be performed for a quantitative measure of the

interaction strength.

To rule out auto-activation, control transformations with the bait plasmid alone and an

empty prey vector, and the prey plasmid alone with an empty bait vector should be

performed.

Cross-linking Mass Spectrometry (XL-MS) for In-situ
Interaction Mapping
XL-MS is a technique used to identify protein-protein interactions and their interfaces by

covalently linking interacting proteins in their native cellular environment.

Objective: To identify the interaction partners of SA-2 and map the interacting surfaces within

the cohesin complex in situ.

Methodology:
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In vivo Cross-linking:

Treat cultured cells with a membrane-permeable cross-linker, such as disuccinimidyl

suberate (DSS) or a cleavable version like DSSO.[5] The cross-linker will covalently link

primary amines (e.g., lysine residues) of proteins that are in close proximity.

Quench the cross-linking reaction with a quenching buffer (e.g., Tris-HCl).

Protein Extraction and Digestion:

Lyse the cross-linked cells and extract the proteins.

Denature, reduce, and alkylate the proteins.

Digest the cross-linked protein complexes into peptides using a protease such as trypsin.

A sequential digestion with a second protease can improve sequence coverage.[6]

Enrichment and Mass Spectrometry:

Enrich for cross-linked peptides using size-exclusion chromatography (SEC) or other

fractionation methods.

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Data Analysis:

Use specialized software (e.g., xiSEARCH, pLink) to identify the cross-linked peptides

from the complex MS/MS spectra.[6]

The identification of a cross-linked peptide between SA-2 and another protein provides

direct evidence of their interaction and gives proximity information between the linked

amino acid residues.

Visualizing SA-2 Interactions and Experimental
Workflows
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Caption: Interaction network of SA-2 within the cohesin complex.

Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b610642?utm_src=pdf-body-img
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate

Pre-clear with Beads

Immunoprecipitate with
anti-SA-2 Antibody

Wash Beads

Elute Proteins

Western Blot Analysis

Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation of SA-2.
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Caption: Workflow for Yeast Two-Hybrid Assay.

Conclusion
SA-2 is a critical subunit of the cohesin complex, with its primary interactions being with

RAD21, SMC1A, and SMC3, as well as the chromatin-associated factor CTCF. The study of

these interactions is paramount for understanding the molecular basis of cohesinopathies and

cancers associated with STAG2 mutations. The experimental protocols detailed in this guide

provide a framework for researchers to investigate these interactions further. While quantitative

data for SA-2 binding affinities remains an area for future investigation, the methodologies

presented here will be instrumental in elucidating the precise mechanisms of SA-2 function and

in the development of novel therapeutic strategies targeting the cohesin complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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